![molecular formula C15H16N4O2S B2360450 1,3,6-三甲基-5-((噻吩-2-基甲基)氨基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 941954-71-8](/img/structure/B2360450.png)

1,3,6-三甲基-5-((噻吩-2-基甲基)氨基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

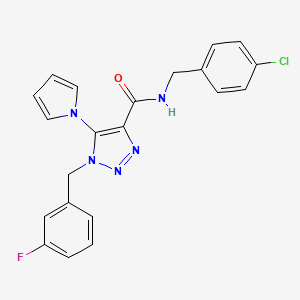

The compound “1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

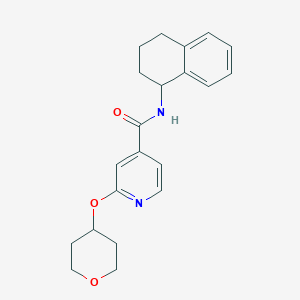

Molecular Structure Analysis

The molecular structure of pyrimidines includes a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific compound you mentioned also includes a pyrido group, a thiophen-2-ylmethyl group, and three methyl groups.科学研究应用

聚合物太阳能电池的电子传输层

对类似的吡啶并[2,3-d]嘧啶衍生物的研究表明其在聚合物太阳能电池领域有应用。例如,合成了一种新型醇溶性 n 型共轭聚电解质,用作反转聚合物太阳能电池中的电子传输层。该应用利用二酮吡咯并吡咯 (DPP) 主链的缺电子特性来增强导电性和电子迁移率,证明了相关化合物在电子和光伏应用中的潜力 (Hu 等,2015)。

有机合成中的催化

吡啶并[2,3-d]嘧啶的衍生物已用于有机合成中的催化。一项研究重点介绍了在水中使用硫脲二氧化物作为可循环催化剂,用于合成多种二氢吡啶并[2,3-d]嘧啶-2,4-二酮衍生物。这种方法具有使用廉价、可循环催化剂和温和反应条件等优点,表明该化合物与可持续和绿色化学相关 (Verma & Jain,2012)。

杂环化合物的合成

该化合物及其类似物已用于合成各种杂环结构。一项研究描述了噻吩并[3,2-d]嘧啶和噻吩并[3,4-b]吡啶衍生物的新合成方法,展示了吡啶并[2,3-d]嘧啶衍生物在合成具有潜在药物和材料科学应用的复杂杂环化合物中的多功能性 (El-Meligie 等,2020)。

抗病毒和抗菌活性

一些吡啶并[2,3-d]嘧啶的衍生物已被研究其抗病毒和抗菌特性。对噻吩并[2,3-d]嘧啶-2,4-二酮衍生物的研究揭示了对人类巨细胞病毒的显著体外活性,包括对标准抗病毒药物有耐药性的菌株。这表明在开发新的抗病毒疗法中具有潜在应用 (Revankar 等,1998)。

超分子化学

吡啶并[2,3-d]嘧啶衍生物也在超分子化学中找到了应用。一项关于二氢嘧啶-2,4-(1H,3H)-二酮官能团的研究强调了其适用于新型含冠醚的氢键超分子组件,强调了这些化合物在为技术应用设计复杂分子结构中的作用 (Fonari 等,2004)。

作用机制

Target of Action

Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

This inhibition could lead to a halt in the cell cycle progression, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition can disrupt the transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest . The downstream effects could include apoptosis or programmed cell death .

Result of Action

The molecular effect of this compound’s action could be the inhibition of CDK2, leading to cell cycle arrest . On a cellular level, this could result in the prevention of cancer cell proliferation and the induction of apoptosis .

未来方向

生化分析

Biochemical Properties

It is known that similar compounds play significant roles in biochemical reactions .

Cellular Effects

Compounds with similar structures have been shown to exhibit cytotoxic activities against various cell lines .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of 1,3,6-Trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in animal models . Future studies should investigate the threshold effects and potential toxic or adverse effects at high doses.

属性

IUPAC Name |

1,3,6-trimethyl-5-(thiophen-2-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-9-7-17-13-11(14(20)19(3)15(21)18(13)2)12(9)16-8-10-5-4-6-22-10/h4-7H,8H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWCJPPNYDHRPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1NCC3=CC=CS3)C(=O)N(C(=O)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide](/img/structure/B2360367.png)

![4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2360378.png)

![9-(4-ethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2360379.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2360381.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile](/img/structure/B2360382.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360386.png)